1,2-Pentadiene, 1-bromo-4,4-dimethyl-

描述

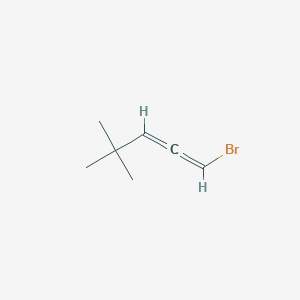

1,2-Pentadiene, 1-bromo-4,4-dimethyl- is an organic compound with the molecular formula C7H11Br. It is a derivative of pentadiene, where a bromine atom is attached to the first carbon and two methyl groups are attached to the fourth carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

1,2-Pentadiene, 1-bromo-4,4-dimethyl- can be synthesized through the bromination of 1,2-pentadiene. The reaction typically involves the addition of bromine (Br2) to 1,2-pentadiene under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the pentadiene, resulting in the formation of the bromo derivative .

Industrial Production Methods

Industrial production of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .

化学反应分析

Types of Reactions

1,2-Pentadiene, 1-bromo-4,4-dimethyl- undergoes various chemical reactions, including:

Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the double bond. For example, it can react with hydrogen halides (HX) to form haloalkanes.

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles through nucleophilic substitution reactions (S_N2 mechanism).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrogen Halides (HX): Used in electrophilic addition reactions to form haloalkanes.

Nucleophiles (e.g., OH-, CN-): Used in nucleophilic substitution reactions to replace the bromine atom.

Oxidizing Agents (e.g., KMnO4, CrO3): Used in oxidation reactions to form various oxidized products.

Reducing Agents (e.g., LiAlH4, NaBH4): Used in reduction reactions to form reduced products.

Major Products Formed

Haloalkanes: Formed through electrophilic addition of hydrogen halides.

Substituted Alkenes: Formed through nucleophilic substitution reactions.

Oxidized Products: Formed through oxidation reactions.

Reduced Products: Formed through reduction reactions.

科学研究应用

Organic Synthesis

1,2-Pentadiene, 1-bromo-4,4-dimethyl- serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Electrophilic Addition: The compound can react with hydrogen halides to form haloalkanes.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles (e.g., OH⁻, CN⁻) through S_N2 mechanisms.

- Oxidation and Reduction: It can undergo oxidation and reduction reactions to yield different products depending on the reagents used.

Case Study: Synthesis of Haloalkanes

In a study examining the electrophilic addition of hydrogen bromide to 1,2-pentadiene derivatives, it was found that the reaction conditions significantly influenced the yield and selectivity of the haloalkane product. This demonstrates the utility of 1,2-pentadiene derivatives in producing valuable chemical intermediates.

Material Science

The compound is utilized in developing new materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Development

Research has shown that incorporating 1,2-pentadiene derivatives into polymer matrices can improve their mechanical properties. For instance, blending these compounds with conventional polymers has resulted in materials with enhanced elasticity and durability.

Pharmaceutical Research

1,2-Pentadiene, 1-bromo-4,4-dimethyl- is investigated for its potential use in synthesizing pharmaceutical compounds. Its ability to serve as an intermediate in drug synthesis makes it a focal point in medicinal chemistry.

Case Study: Synthesis of Anticancer Agents

A study highlighted the use of this compound in synthesizing novel anticancer agents. By modifying its structure through various chemical reactions, researchers were able to create compounds with promising biological activity against cancer cell lines.

Chemical Reaction Studies

This compound is often used as a model in studies focused on reaction mechanisms and kinetics due to its well-defined reactivity patterns.

Case Study: Mechanistic Studies

In mechanistic studies involving electrophilic addition reactions, researchers utilized 1,2-pentadiene derivatives to elucidate reaction pathways and intermediates. This has led to a better understanding of reaction dynamics in organic chemistry.

作用机制

The mechanism of action of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- involves its reactivity towards electrophiles and nucleophiles. The presence of the double bond and the bromine atom makes it susceptible to electrophilic addition and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate .

相似化合物的比较

Similar Compounds

1,2-Pentadiene: A similar compound without the bromine and methyl groups.

1-Bromo-2-pentene: A similar compound with a bromine atom attached to the second carbon.

4,4-Dimethyl-1-pentene: A similar compound with two methyl groups attached to the fourth carbon

Uniqueness

1,2-Pentadiene, 1-bromo-4,4-dimethyl- is unique due to the combination of the bromine atom and the two methyl groups, which influence its reactivity and chemical properties. This unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis and research .

生物活性

1,2-Pentadiene, 1-bromo-4,4-dimethyl- (CAS Number: 100207-07-6) is a compound with notable chemical properties and potential biological activities. This article reviews its synthesis, chemical characteristics, and biological activity based on diverse research findings.

1,2-Pentadiene, 1-bromo-4,4-dimethyl- has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 175.066 g/mol |

| Density | 1.17 g/cm³ |

| Boiling Point | 161.4 °C |

| Flash Point | 61.1 °C |

| LogP | 3.096 |

These properties indicate that the compound is a brominated diene with a relatively high boiling point and moderate hydrophobicity, suggesting potential interactions with biological membranes.

Synthesis

The synthesis of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- can be achieved through various methods including halogenation of diene precursors. Specific synthetic routes have not been extensively documented in the literature but are generally aligned with standard organic synthesis techniques for diene compounds.

Antimicrobial Activity

Brominated compounds often demonstrate antimicrobial properties. The introduction of bromine into organic molecules can enhance their reactivity and bioactivity against bacteria and fungi. A review of similar compounds suggests that they may act as effective agents against a range of microbial pathogens .

Neuroprotective Effects

The neuroprotective potential of compounds structurally similar to 1,2-Pentadiene has been noted in literature focusing on their ability to inhibit cholinesterases and amyloid beta aggregation. These activities are crucial in the context of neurodegenerative diseases such as Alzheimer's . While specific studies on the neuroprotective effects of this compound are sparse, its structural characteristics imply possible beneficial effects.

Case Studies

A case study involving a derivative of a similar brominated diene demonstrated significant inhibition of tumor growth in vitro and in vivo models. The compound was found to interact with cellular pathways involved in apoptosis and proliferation control . Another study focused on the synthesis and biological evaluation of related compounds showed promising results in inhibiting cancer cell growth through targeted receptor inhibition .

属性

InChI |

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h5-6H,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDKVCJBHLHDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143008 | |

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100207-07-6 | |

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100207076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。